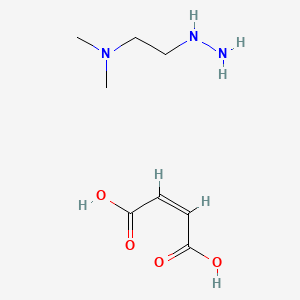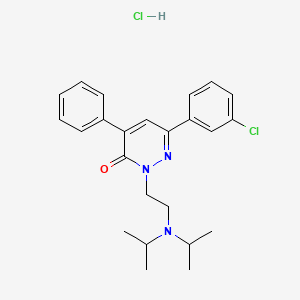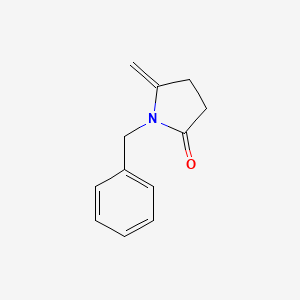
1-Benzyl-5-methylidenepyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-methylidenepyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol It is a derivative of pyrrolidinone, a five-membered lactam ring, and features a benzyl group and a methylidene group attached to the nitrogen and carbon atoms, respectively
Métodos De Preparación
The synthesis of 1-Benzyl-5-methylidenepyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-benzylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the methylidene group . Another approach includes the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Benzyl-5-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methylidene group to a methyl group, altering the compound’s properties.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-methylidenepyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-methylidenepyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1-Benzyl-5-methylidenepyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Lacks the benzyl and methylidene groups, resulting in different chemical and biological properties.
N-benzylpyrrolidin-2-one: Similar structure but without the methylidene group, affecting its reactivity and applications.
5-methylpyrrolidin-2-one: Contains a methyl group instead of a methylidene group, leading to different chemical behavior
Propiedades
Número CAS |
22568-12-3 |
|---|---|
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-benzyl-5-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6H,1,7-9H2 |
Clave InChI |
ROUVVMKRICJART-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC(=O)N1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




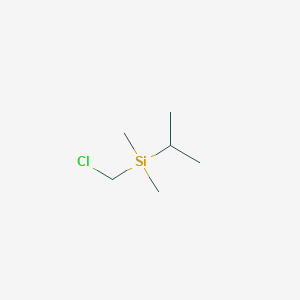
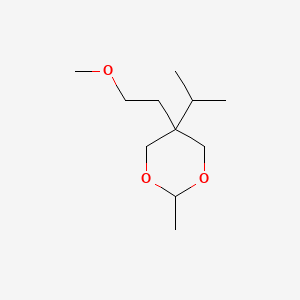
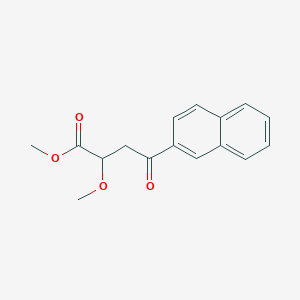

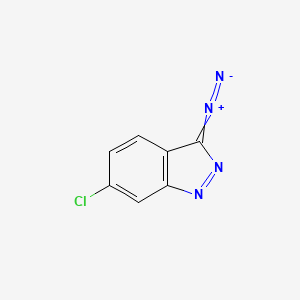
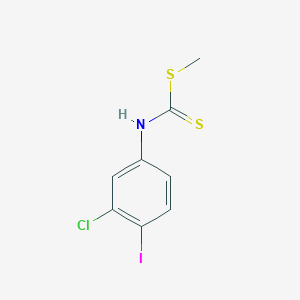
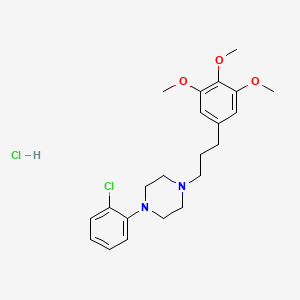
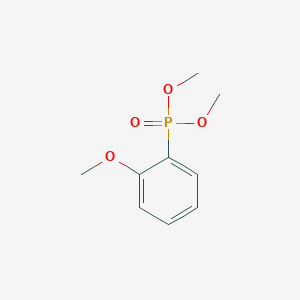
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

